

# physical and spectral properties of 2-Fluoro-4-methylbenzylamine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Fluoro-4-methylbenzylamine

Cat. No.: B1318726

[Get Quote](#)

## An In-depth Technical Guide to 2-Fluoro-4-methylbenzylamine

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the known physical and spectral properties of **2-Fluoro-4-methylbenzylamine** (CAS No: 771573-01-4). Due to the limited availability of experimental data for this specific isomer, this document also includes comparative data from related isomers to provide a predictive context for its physicochemical characteristics. Furthermore, a plausible experimental workflow for its synthesis via reductive amination is detailed, accompanied by a corresponding flowchart. This guide is intended to serve as a foundational resource for researchers and professionals engaged in medicinal chemistry, drug development, and organic synthesis involving fluorinated benzylamine scaffolds.

## Introduction

**2-Fluoro-4-methylbenzylamine** is a substituted aromatic amine containing both fluorine and methyl functional groups on the benzyl ring. Such structural motifs are of significant interest in medicinal chemistry due to the ability of the fluorine atom to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to biological targets. The

methyl group provides an additional point for structural modification and can influence steric interactions within binding pockets. While the broader class of substituted benzylamines has been explored for various therapeutic applications, including as enzyme inhibitors and antimycotic agents, specific data for **2-Fluoro-4-methylbenzylamine** remains scarce in publicly available literature.[\[1\]](#)[\[2\]](#)[\[3\]](#) This guide aims to consolidate the available information and provide a practical framework for its synthesis and characterization.

## Physicochemical Properties

Detailed experimental data on the physical properties of **2-Fluoro-4-methylbenzylamine** are not widely reported. The following tables summarize the known identifying information for the target compound and provide experimental data for closely related isomers for comparative purposes.

Table 1: Core Properties of **2-Fluoro-4-methylbenzylamine**

| Property          | Value                             | Source                                  |
|-------------------|-----------------------------------|-----------------------------------------|
| CAS Number        | 771573-01-4                       | <a href="#">[4]</a> <a href="#">[5]</a> |
| Molecular Formula | C <sub>8</sub> H <sub>10</sub> FN | <a href="#">[4]</a>                     |
| Molecular Weight  | 139.17 g/mol                      | <a href="#">[4]</a>                     |
| Physical Form     | Liquid                            | <a href="#">[5]</a>                     |
| Purity            | ≥98%                              | <a href="#">[5]</a>                     |

Table 2: Comparative Physical Properties of Isomeric and Related Benzylamines

| Compound                                   | CAS Number  | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n <sub>20</sub> /D) | Solubility                 |
|--------------------------------------------|-------------|--------------------|------------------------|---------------------------------------|----------------------------|
| 2-Fluoro-N-methylbenzyl amine              | 399-30-4    | 73 @ 12 mmHg       | 1.047                  | 1.5010                                | Not specified              |
| 4-Fluoro-N-methylbenzyl amine              | 405-66-3    | 180-181            | 1.056                  | 1.4990                                | Not specified              |
| 4-Fluoro- $\alpha$ -methylbenzyl amine     | 403-40-7    | 145                | 1.059                  | 1.502                                 | Not specified              |
| (R)-4-Fluoro- $\alpha$ -methylbenzyl amine | 374898-01-8 | 76 @ 22mm          | 1.03                   | 1.501                                 | Sparingly soluble in water |

## Spectral Properties

As with the physical properties, definitive spectral data for **2-Fluoro-4-methylbenzylamine** are not readily available in peer-reviewed literature. The expected spectral characteristics can be inferred from the analysis of related structures.

### 3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- <sup>1</sup>H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic methylene protons (a singlet or AB quartet depending on chirality and solvent), and the methyl protons (a singlet). The coupling of the aromatic protons with the fluorine atom will result in complex splitting patterns.
- <sup>13</sup>C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, with the carbon directly bonded to the fluorine atom showing a large one-bond C-F coupling constant. Signals for the benzylic carbon and the methyl carbon will also be present.

### 3.2. Infrared (IR) Spectroscopy

The IR spectrum of **2-Fluoro-4-methylbenzylamine** is expected to exhibit characteristic absorption bands for N-H stretching of the primary amine (around  $3300\text{-}3400\text{ cm}^{-1}$ ), C-H stretching of the aromatic and aliphatic groups (around  $2850\text{-}3100\text{ cm}^{-1}$ ), C=C stretching of the aromatic ring (around  $1450\text{-}1600\text{ cm}^{-1}$ ), and a strong C-F stretching band (around  $1200\text{-}1300\text{ cm}^{-1}$ ).

### 3.3. Mass Spectrometry (MS)

The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak ( $M^+$ ) at  $m/z$  139. The fragmentation pattern would likely involve the loss of the amino group and other characteristic cleavages of the benzylamine structure.

## Experimental Protocols

A definitive, published experimental protocol for the synthesis of **2-Fluoro-4-methylbenzylamine** is not available. However, a plausible and widely used method for the preparation of benzylamines is the reductive amination of the corresponding benzaldehyde.<sup>[6]</sup> <sup>[7]</sup> The following section details a proposed experimental workflow for the synthesis of **2-Fluoro-4-methylbenzylamine** from 2-fluoro-4-methylbenzaldehyde.

### 4.1. Proposed Synthesis of **2-Fluoro-4-methylbenzylamine** via Reductive Amination

This protocol involves a two-step, one-pot reaction where 2-fluoro-4-methylbenzaldehyde is first condensed with ammonia to form an intermediate imine, which is then reduced *in situ* to the desired primary amine.

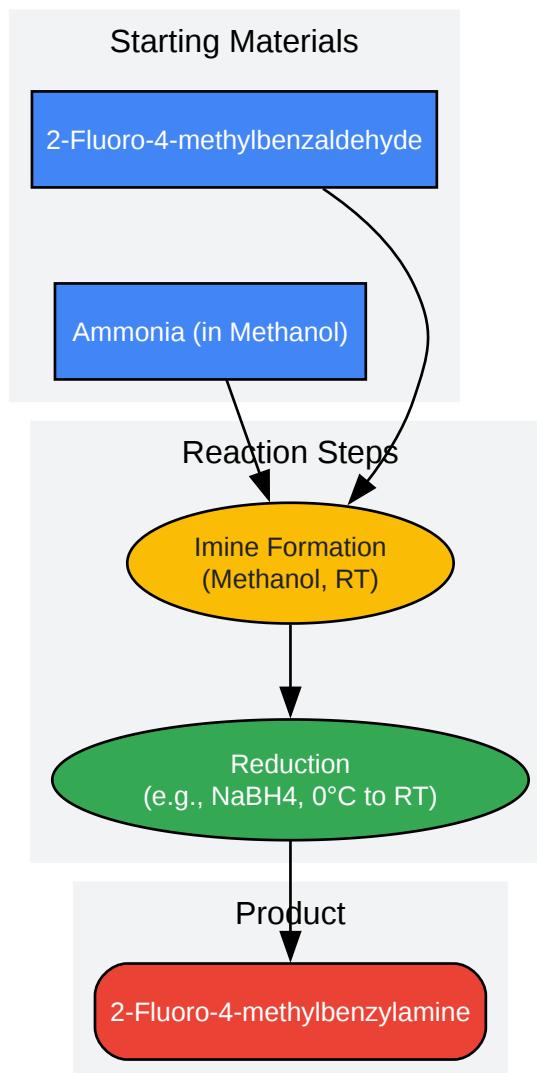
Materials:

- 2-Fluoro-4-methylbenzaldehyde
- Ammonia solution (e.g., 7N in methanol)
- Sodium borohydride ( $\text{NaBH}_4$ ) or Sodium triacetoxyborohydride ( $\text{NaBH}(\text{OAc})_3$ )
- Methanol (anhydrous)

- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-fluoro-4-methylbenzaldehyde (1.0 eq) in anhydrous methanol.
- Imine Formation: To the stirred solution, add a solution of ammonia in methanol (e.g., 7N, 5-10 eq) at room temperature. Stir the mixture for 1-2 hours to allow for the formation of the intermediate imine. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium borohydride (1.5-2.0 eq) portion-wise, ensuring the temperature remains below 10 °C. Alternatively, sodium triacetoxyborohydride (1.5 eq) can be used, which is a milder and more selective reducing agent for reductive aminations.<sup>[7]</sup>
- Reaction Completion and Quenching: After the addition of the reducing agent, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as indicated by TLC or GC-MS. Carefully quench the reaction by the slow addition of water or saturated aqueous sodium bicarbonate solution.
- Work-up: Remove the methanol under reduced pressure. To the remaining aqueous residue, add dichloromethane to extract the product. Separate the organic layer, and extract the aqueous layer two more times with dichloromethane.
- Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.


- Characterization: The crude **2-Fluoro-4-methylbenzylamine** can be further purified by column chromatography on silica gel or by distillation under reduced pressure. The final product should be characterized by <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and mass spectrometry to confirm its identity and purity.

## Visualizations

### 5.1. Proposed Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for **2-Fluoro-4-methylbenzylamine** via reductive amination.

## Proposed Synthesis of 2-Fluoro-4-methylbenzylamine

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **2-Fluoro-4-methylbenzylamine**.

## Biological Activity and Signaling Pathways

As of the date of this guide, there is no specific information available in the public domain regarding the biological activity, mechanism of action, or associated signaling pathways for **2-Fluoro-4-methylbenzylamine**.

**Fluoro-4-methylbenzylamine.** However, the broader class of substituted benzylamines has been investigated for a range of biological activities. For instance, various derivatives have been synthesized and evaluated as  $\beta$ -tryptase inhibitors for potential use in asthma treatment, as antimycotic agents, and as multifunctional agents for Alzheimer's disease.[1][2][8] The introduction of a fluorine atom can significantly impact the biological properties of a molecule, and therefore, **2-Fluoro-4-methylbenzylamine** represents an interesting candidate for future biological screening and structure-activity relationship (SAR) studies.[9]

## Safety and Handling

Based on available supplier safety data, **2-Fluoro-4-methylbenzylamine** is classified as a corrosive substance.[5]

- Hazard Statement: H314 - Causes severe skin burns and eye damage.
- Precautionary Measures: It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

## Conclusion

**2-Fluoro-4-methylbenzylamine** is a chemical entity with potential for applications in medicinal chemistry and materials science. This guide has compiled the limited available data on its physical and spectral properties, drawing comparisons with related isomers to provide a useful reference for researchers. A detailed, plausible synthetic protocol via reductive amination has been proposed to facilitate its preparation in a laboratory setting. The absence of biological data highlights an opportunity for future research to explore the potential therapeutic applications of this compound and to establish its structure-activity relationships within the broader class of fluorinated benzylamines. It is hoped that this technical guide will serve as a valuable starting point for further investigation into the chemistry and potential applications of **2-Fluoro-4-methylbenzylamine**.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Synthesis and evaluation of 4-substituted benzylamine derivatives as beta-tryptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Structure-Activity Relationships of Novel Benzylamine-Type Antifungals as Butenafine-Related Antimycotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Fluoro-4-methylbenzylamine | 771573-01-4 [sigmaaldrich.com]
- 5. 2-Fluoro-4-methylbenzylamine | 771573-01-4 [sigmaaldrich.cn]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [physical and spectral properties of 2-Fluoro-4-methylbenzylamine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1318726#physical-and-spectral-properties-of-2-fluoro-4-methylbenzylamine]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)